LNnT-N-acetyl-propargyl
Description
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares LNnT-N-acetyl-propargyl with structurally related oligosaccharides and derivatives:
Key Findings from Research
Biological Activity: Unlike LNnT-BSA conjugates, which are used to induce immune responses, this compound is primarily employed for in vitro labeling due to its smaller size and non-immunogenic propargyl tag .
Stability: Propargyl-modified glycans exhibit superior stability in aqueous buffers compared to thiol- or azide-functionalized analogs, as noted in studies on analogous propargyl carboxylates .
Preparation Methods
Enzymatic Assembly Using Glycosyltransferases
Key enzymes such as β-1,4-galactosyltransferase (β4Gal-T) and β-1,3-N-acetylglucosaminyltransferase (β3GlcNAc-T) are employed in a stepwise manner. For instance, β4Gal-T catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine, forming the LacNAc (Galβ1-4GlcNAc) disaccharide. Subsequent elongation with β3GlcNAc-T and β4Gal-T extends the chain to form the LNnT core.
Protection-Deprotection Strategies
Temporary protective groups, including acetyl (Ac) and benzyl (Bn), are introduced to hydroxyl and amine functionalities during enzymatic synthesis. For example, the N-acetyl group of glucosamine is acetylated to prevent undesired side reactions. Post-assembly, selective deprotection under mild acidic or basic conditions (e.g., 0.1 M NaOH in methanol) yields the free tetrasaccharide.
The introduction of the propargyl moiety to the N-acetyl group is critical for conferring click-compatibility and enhancing molecular recognition properties. Two primary approaches dominate contemporary synthesis: direct propargylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Direct Propargylation via Nucleophilic Substitution
Propargyl bromide or propargylamine derivatives react with the deprotected N-acetylglucosamine residue under basic conditions. In a representative procedure, LNnT is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Propargyl bromide (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at 80°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), with purification via organic solvent nanofiltration (OSN) yielding this compound in 85–90% purity.
Microwave-Assisted CuAAC for Propargyl Integration
Alkyne-terminated LNnT intermediates are prepared by introducing an alkyne group at the N-acetyl position. Subsequent CuAAC with azide-functionalized propargyl derivatives is accelerated under microwave irradiation. For instance, a mixture of LNnT-alkyne (1 equiv), azide-propargyl (1.1 equiv), CuI (0.01 equiv), and N,N-diisopropylethylamine (DIPEA) in DMF is irradiated at 80°C for 3 hours. This method achieves quantitative conversion, with OSN purification yielding >95% pure product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance propargyl group reactivity. Elevated temperatures (70–80°C) improve reaction kinetics but necessitate controlled conditions to prevent decomposition. For example, propargylation at 80°C in DMF achieves 92% yield, whereas reactions in tetrahydrofuran (THF) plateau at 65%.
Catalytic Systems
Copper(I) iodide (CuI) proves superior to classical CuSO₄/sodium ascorbate systems in CuAAC, minimizing side reactions. DIPEA acts as both a base and a ligand stabilizer, enhancing catalytic efficiency. Trials with varying CuI loadings (0.005–0.05 equiv) indicate 0.01 equiv as optimal for balancing reactivity and cost.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra confirm propargyl integration via characteristic triplets at δ 2.1–2.3 ppm (C≡C-H) and δ 4.1–4.3 ppm (propargyl-CH₂). ¹³C NMR reveals the acetyl carbonyl signal at δ 170–172 ppm and alkyne carbons at δ 70–75 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular integrity. For this compound (C₃₂H₅₄N₂O₂₄), the observed [M+H]⁺ ion at m/z 895.287 aligns with the theoretical m/z 895.285.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Propargylation | 85–90 | 90–92 | 12 | Simplicity |
| Microwave CuAAC | 95–98 | 98–99 | 3 | Rapid, high conversion |
Microwave-assisted CuAAC outperforms direct propargylation in efficiency and scalability, albeit requiring specialized equipment. The choice of method hinges on desired throughput and available infrastructure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
